An In-depth Technical Guide to the Physicochemical Properties of N-(3-(Diethylamino)phenyl)propionamide
An In-depth Technical Guide to the Physicochemical Properties of N-(3-(Diethylamino)phenyl)propionamide
Abstract
N-(3-(Diethylamino)phenyl)propionamide, a specialized organic compound, serves as a critical intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and dyestuffs.[1][2] Its molecular architecture, featuring a propionamide group and a diethylamino-substituted phenyl ring, imparts a unique combination of physical and chemical properties that are pivotal for its application in complex synthetic pathways.[1] This guide provides a comprehensive analysis of these properties, offering field-proven insights into its handling, reactivity, and characterization. We will delve into its structural and physicochemical parameters, spectroscopic signature, and standard analytical protocols, providing researchers and drug development professionals with the authoritative data required for its effective utilization.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its unambiguous identity. N-(3-(Diethylamino)phenyl)propionamide is systematically identified by the following descriptors:
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Chemical Name: N-[3-(Diethylamino)phenyl]propionamide[3]
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Synonyms: 3-(N,N-DIETHYL)AMINO PROPIONANILIDE, m-N,N-diethylamino-propionanilide, 3-Propionylamido-N,N-diethyl-anilin[1]
The molecule's structure is key to its properties. The tertiary amine provides a basic center and enhances lipophilicity, while the secondary amide group offers a site for hydrogen bonding and potential for further chemical modification.[1]
Caption: Plausible synthetic pathway for the target compound.
Spectroscopic Profile
Spectroscopic analysis is indispensable for structure verification and purity assessment. While specific spectra are proprietary, the expected characteristics based on the known structure are detailed below.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Signals expected in the δ 6.5-7.5 ppm range, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring.
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Amide Proton (N-H): A broad singlet typically appearing between δ 7.5-8.5 ppm.
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Diethylamino Group (-N(CH₂CH₃)₂): A quartet around δ 3.3-3.5 ppm for the methylene (-CH₂) protons and a triplet around δ 1.1-1.3 ppm for the methyl (-CH₃) protons.
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Propionamide Group (-NHC(O)CH₂CH₃): A quartet around δ 2.2-2.4 ppm for the methylene (-CH₂) protons and a triplet around δ 1.0-1.2 ppm for the terminal methyl (-CH₃) protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (C=O): A signal in the δ 170-175 ppm region.
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Aromatic Carbons: Multiple signals between δ 110-150 ppm.
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Aliphatic Carbons: Signals for the ethyl and propyl chains would appear in the upfield region, typically δ 10-50 ppm.
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IR (Infrared) Spectroscopy:
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N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ (secondary amide).
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C-H Stretch: Peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).
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C=O Stretch (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.
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N-H Bend (Amide II band): A significant peak around 1550 cm⁻¹.
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C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ region.
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Mass Spectrometry (MS):
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The expected monoisotopic mass is 220.158 Da. [1]The mass spectrum would show a molecular ion peak [M]⁺ at m/z 220. Key fragmentation patterns would likely include the loss of the propionyl group (C₃H₅O) and cleavage of the ethyl groups from the tertiary amine.
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Experimental Protocols for Property Determination
To ensure scientific integrity, all claims must be verifiable. The following protocols describe standard, self-validating methods for determining key physical properties.
Protocol 1: Determination of Melting Point
This protocol outlines the use of a digital melting point apparatus, a standard technique for assessing the purity of a crystalline solid.
Caption: Workflow for accurate melting point determination.
Causality: A slow heating ramp during the fine measurement is critical. Rapid heating does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, leading to an artificially wide and inaccurate melting range. A pure substance should melt over a very narrow temperature range.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
This method is suitable for determining the purity of the compound and can be adapted for pharmacokinetic studies. [5]
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System Preparation:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Deionized water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid. [5] * Mobile Phase B: Acetonitrile (MeCN) with the same acid modifier as Mobile Phase A. [5] * Flow Rate: 1.0 mL/min.
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Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
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Sample Preparation:
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Accurately weigh ~1 mg of N-(3-(Diethylamino)phenyl)propionamide.
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Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
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Further dilute as necessary to fall within the linear range of the detector.
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Gradient Elution:
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Begin with a high percentage of Mobile Phase A (e.g., 95%).
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Linearly increase the percentage of Mobile Phase B over 10-15 minutes to elute the compound and any less polar impurities.
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Hold at a high percentage of Mobile Phase B to wash the column.
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Return to initial conditions and allow the column to re-equilibrate.
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Data Analysis:
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Integrate the peak area of the main compound and any impurities.
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Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
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Trustworthiness: This protocol is self-validating. System suitability parameters (e.g., peak symmetry, theoretical plates) should be established before analysis to ensure the chromatographic system is performing correctly. The use of a gradient ensures that impurities with a wide range of polarities can be effectively separated and quantified.
Conclusion
N-(3-(Diethylamino)phenyl)propionamide is a compound with a well-defined set of physicochemical properties that make it a versatile intermediate in chemical synthesis. Its moderate lipophilicity, defined melting point, and the distinct reactivity of its amide and amine functional groups are key parameters for its successful application. The spectroscopic and analytical protocols outlined in this guide provide the necessary framework for its accurate identification, purity assessment, and utilization in research and development settings.
References
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N-(3-(Diethylamino)phenyl)propionamide Chemical and Physical Properties. (n.d.). Gecko Chemical. Retrieved January 21, 2026, from [Link]
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n-[3-(diethylamino)phenyl]-propanamid. (2024, April 9). ChemBK. Retrieved January 21, 2026, from [Link]
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Propanamide, N-[3-(diethylamino)phenyl]-. (2018, May 16). SIELC Technologies. Retrieved January 21, 2026, from [Link]
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. N-3-diethylamino Phenyl Propionamide | 22185‐75‐7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. N-[3-(Diethylamino)phenyl]propionamide CAS#: 22185-75-7 [chemicalbook.com]
- 4. N-[3-(Diethylamino)phenyl]propionamide | 22185-75-7 [chemicalbook.com]
- 5. Propanamide, N-[3-(diethylamino)phenyl]- | SIELC Technologies [sielc.com]
(Image depicting the chemical structures of N,N-diethyl-m-phenylenediamine reacting with propionyl chloride in the presence of a base like triethylamine to yield N-(3-(Diethylamino)phenyl)propionamide and triethylamine hydrochloride.)